molecular formula C7H5BrFNO3 B3041976 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene CAS No. 445441-57-6

1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene

Cat. No. B3041976
CAS RN: 445441-57-6
M. Wt: 250.02 g/mol
InChI Key: APZRMJJULAMQAA-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene is a chemical compound with the molecular formula C7H5BrFNO3 and a molecular weight of 250.02 . It is a solid substance .


Molecular Structure Analysis

The InChI code for 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene is 1S/C7H5BrFNO3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene is a solid substance . It should be stored in a dry room at normal temperature .

Scientific Research Applications

Reactivity and Mechanistic Studies

  • Methoxy-dehalogenation Reactivity: The study of the reactivity of halogenobenzofurazans with nucleophiles highlighted methoxy-dehalogenation reactions. This research is crucial for understanding the substitution mechanisms in halogenated compounds, including those similar to 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene, demonstrating significant variations in substitution rates influenced by the presence of a nitro-group and the type of halogen present (Monte et al., 1971).

Synthesis Applications

  • Synthesis of Radiopharmaceuticals: The compound was utilized in the synthesis of N‐(3‐[18F]Fluoropropyl)‐2β‐carbomethoxy‐3β‐(4‐iodophenyl)nortropane ([18F]FP‐β‐CIT), a process involving two-step reactions starting from a related bromo-nitro compound. This synthesis is pivotal for developing radiopharmaceuticals for PET imaging, showcasing the compound's role in creating complex molecular structures (Klok et al., 2006).

Enhancing Polymer Solar Cells

  • Improvement in Electron Transfer Processes: A study introduced a similar fluorine and nitro substituted compound as a fluorescent inhibitor in polymer solar cells (PSCs), leading to a significant improvement in device performance. This research underscores the potential of such compounds to enhance electron transfer processes and overall efficiency in PSCs (Fu et al., 2015).

Electronic Structure Analysis

  • Surface Grafting on Silicon: Research on the electronic structure of methoxy-, bromo-, and nitrobenzene grafted onto Si(111) surfaces revealed that such compounds, including those structurally related to 1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene, can modify surface properties through molecule-substrate interactions. This is crucial for silicon surface engineering, potentially impacting semiconductor technology (Hunger et al., 2006).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

1-bromo-4-fluoro-5-methoxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO3/c1-13-7-2-4(8)6(10(11)12)3-5(7)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZRMJJULAMQAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)Br)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-fluoro-5-methoxy-2-nitrobenzene

Synthesis routes and methods

Procedure details

Add 1-bromo-4,5-difluoro-2-nitrobenzene (24 g, 100 mmol) to a solution of sodium methoxide (1.2 eq) in MeOH. After addition, stir the reaction at room temperature for 2.5 hours. Remove the solvent in vacuo and dilute the residue with water and extract with Et2O (2×250 mL). Combine the organic layers, dry over MgSO4, filter, and the remove solvent in vacuo to give 1-bromo-4-fluoro-5-methoxy-2-nitrobenzene as a yellow solid: 1H NMR (300 MHz, CDCl3): 3.99 (s, 3H), 7.26 (m,1H), 7.83 (d, 1H); MS(FD+): m/z 249, 251 (M+); Analysis for C7H5BrFNO3: Calcd.: C, 33.63; H, 2.02; N, 5.60; found: C, 33.79; H, 1.98; N, 5.62.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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